molecular formula C19H23ClN6O2 B2641800 7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850900-32-2

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2641800
CAS RN: 850900-32-2
M. Wt: 402.88
InChI Key: NTLBMUVEGUJKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-024322 and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

New Arylpiperazine Derivatives of Purine-2,6-dione
A study introduced a new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds showed potential psychotropic activity, with specific derivatives producing antidepressant-like and anxiolytic-like effects in mouse models, highlighting their therapeutic potential for mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity of Purine-2,6-dione Derivatives
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties indicated significant analgesic and anti-inflammatory activities. These findings suggest the potential of these derivatives as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Arylpiperazine Ligands Containing Pyrimido[2,1-f]purine Fragment
New 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives were synthesized and evaluated for their affinity towards 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. Several compounds were identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists, with one derivative showing significant anxiolytic-like and antidepressant-like activities in rat models, comparable to diazepam (Jurczyk et al., 2004).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLBMUVEGUJKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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